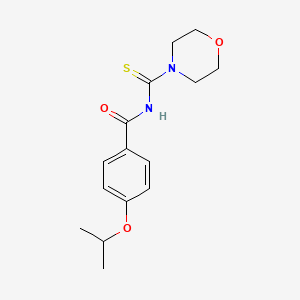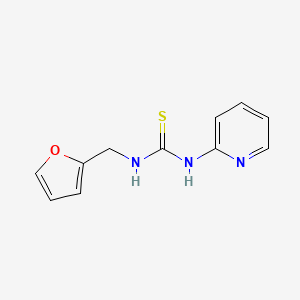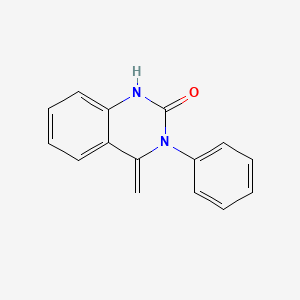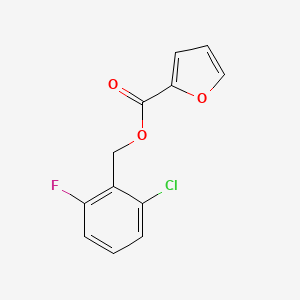
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological processes.
Mechanism of Action
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide exerts its inhibitory effect on CaMKII by binding to the calmodulin-binding domain of CaMKII and preventing the binding of calmodulin, a Ca2+-binding protein that activates CaMKII. This leads to the inhibition of CaMKII autophosphorylation and substrate phosphorylation, which are crucial for CaMKII-mediated cellular processes.
Biochemical and Physiological Effects:
The inhibition of CaMKII by 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to impair synaptic plasticity, reduce cardiac hypertrophy, induce apoptosis, and inhibit cell proliferation. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to modulate the activity of ion channels, such as voltage-gated Ca2+ channels and K+ channels, by inhibiting CaMKII-mediated phosphorylation.
Advantages and Limitations for Lab Experiments
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for CaMKII, its well-established mechanism of action, and its availability from commercial sources. However, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its short half-life in vivo.
Future Directions
There are several future directions for 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide research, such as the development of more potent and selective CaMKII inhibitors, the investigation of the role of CaMKII in other physiological and pathological processes, and the exploration of the therapeutic potential of CaMKII inhibitors in various diseases, such as Alzheimer's disease, heart failure, and cancer. Moreover, the combination of CaMKII inhibitors with other drugs or therapies may provide synergistic effects and improve their efficacy.
Synthesis Methods
The synthesis of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide involves several steps, including the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with morpholine and potassium thiocyanate to produce 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide. The purity of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide can be further improved by recrystallization from ethanol.
Scientific Research Applications
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes, such as learning and memory, cardiac hypertrophy, and cancer. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to impair long-term potentiation, a cellular mechanism underlying learning and memory, by inhibiting the activation of CaMKII in the hippocampus. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to attenuate cardiac hypertrophy by inhibiting the activity of CaMKII in the heart. Moreover, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting CaMKII.
properties
IUPAC Name |
N-(morpholine-4-carbothioyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11(2)20-13-5-3-12(4-6-13)14(18)16-15(21)17-7-9-19-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMQTFCIGQXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)


![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)


![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)
